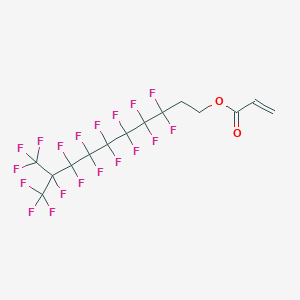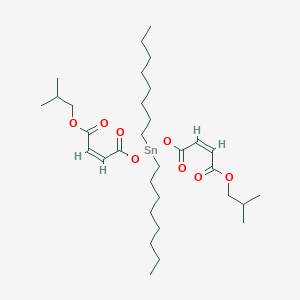![molecular formula C6H11N3O B101132 [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea CAS No. 16983-59-8](/img/structure/B101132.png)
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, also known as PU-14, is a small molecule that has gained attention in recent years due to its potential applications in scientific research. This molecule has been synthesized using various methods and has shown promising results in various studies. In
科学研究应用
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to have various scientific research applications. One of the most promising applications is its use as a potential therapeutic agent for the treatment of neurodegenerative diseases. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has been shown to inhibit the activation of microglia, which are immune cells that play a role in neuroinflammation. This inhibition can potentially reduce the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Another application of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its use as a potential anticancer agent. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can induce apoptosis, or programmed cell death, in cancer cells. This mechanism of action can potentially be used to develop new cancer therapies.
作用机制
The mechanism of action of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea involves the inhibition of the NF-κB signaling pathway. This pathway plays a role in inflammation and immune response. [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea inhibits the activation of this pathway by blocking the phosphorylation of IκBα, which is a protein that regulates the NF-κB pathway. This inhibition leads to the reduction of inflammation and immune response.
生化和生理效应
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various biochemical and physiological effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can reduce the production of pro-inflammatory cytokines, which are molecules that play a role in inflammation. This reduction can potentially be used to treat various inflammatory diseases.
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has also been shown to have neuroprotective effects. Studies have shown that [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can protect neurons from oxidative stress and reduce neuroinflammation. This neuroprotective effect can potentially be used to treat neurodegenerative diseases.
实验室实验的优点和局限性
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea has various advantages and limitations for lab experiments. One of the advantages is its high purity and yield, which makes it easy to synthesize and use in experiments. Another advantage is its specificity towards the NF-κB pathway, which makes it a useful tool for studying this pathway.
One of the limitations of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea is its potential toxicity. Studies have shown that high doses of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be toxic to cells. Another limitation is its limited solubility in water, which can make it difficult to use in certain experiments.
未来方向
There are various future directions for the use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in scientific research. One direction is the development of new neuroprotective therapies for the treatment of neurodegenerative diseases. Another direction is the development of new anticancer therapies that target the NF-κB pathway.
Further studies can also be done to explore the potential toxicity of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea and to develop new methods for synthesizing [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with improved solubility. The use of [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea in combination with other therapeutic agents can also be explored to enhance its therapeutic effects.
Conclusion:
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, or [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea, is a small molecule that has shown promising results in various scientific research applications. Its inhibition of the NF-κB pathway makes it a useful tool for studying this pathway and developing new therapies. While there are limitations to its use, further studies can be done to explore its potential in various applications.
合成方法
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea can be synthesized using various methods. One of the most common methods involves the reaction of pent-3-en-2-one with urea in the presence of a catalyst. Another method involves the reaction of pent-3-en-2-amine with urea in the presence of a catalyst. Both methods yield [(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea with high purity and yield.
属性
CAS 编号 |
16983-59-8 |
|---|---|
产品名称 |
[(Z)-[(E)-Pent-3-en-2-ylidene]amino]urea |
分子式 |
C6H11N3O |
分子量 |
141.17 g/mol |
IUPAC 名称 |
[(Z)-[(E)-pent-3-en-2-ylidene]amino]urea |
InChI |
InChI=1S/C6H11N3O/c1-3-4-5(2)8-9-6(7)10/h3-4H,1-2H3,(H3,7,9,10)/b4-3+,8-5- |
InChI 键 |
KYKBBRLSBGEFIW-LHOHZTISSA-N |
手性 SMILES |
C/C=C/C(=N\NC(=O)N)/C |
SMILES |
CC=CC(=NNC(=O)N)C |
规范 SMILES |
CC=CC(=NNC(=O)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



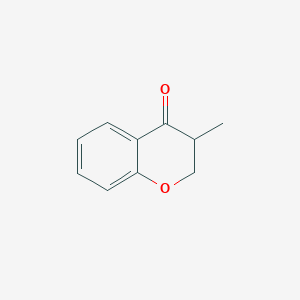
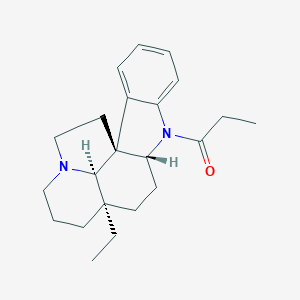
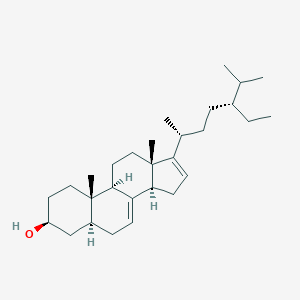
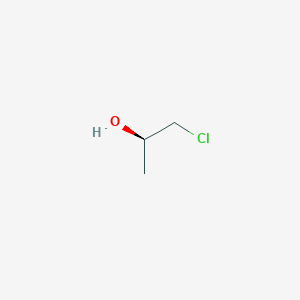
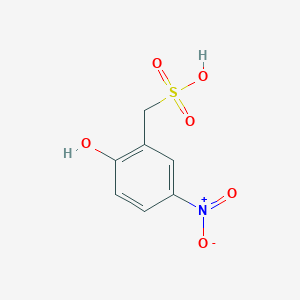
![1,1,1-Trichloro-2-[chloro-(1,1,1-trichloro-2-methylpropan-2-yl)oxyphosphoryl]oxy-2-methylpropane](/img/structure/B101055.png)
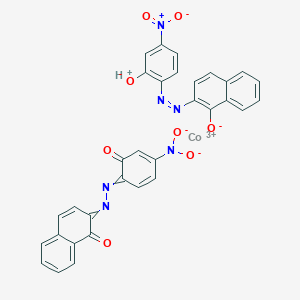
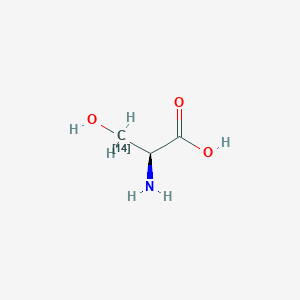
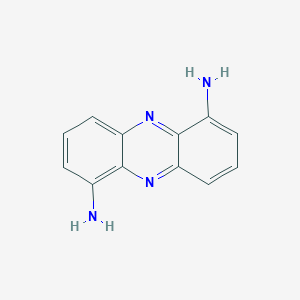
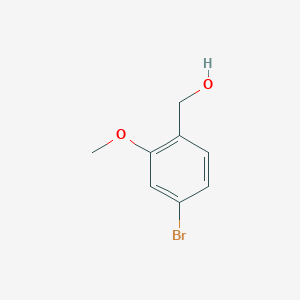
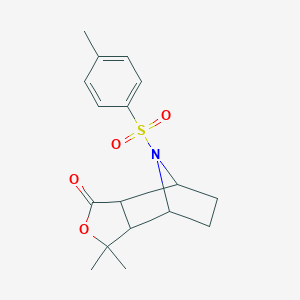
![2-(Hydroxymethyl)benzo[b]thiophene](/img/structure/B101068.png)
